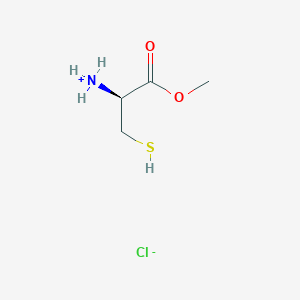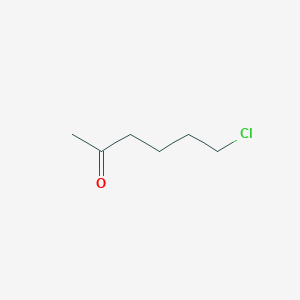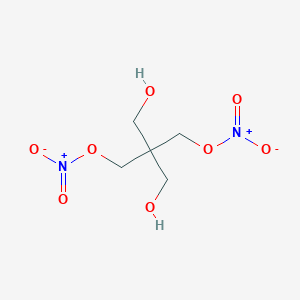
D-Cysteine Methyl Ester Hydrochloride
Overview
Description
D-Cysteine Methyl Ester Hydrochloride (DCMEHCl) is an important reagent used in organic synthesis, biochemistry and pharmacology. It is a water-soluble derivative of L-cysteine, a sulfur-containing amino acid. DCMEHCl is used in a wide variety of applications, from the synthesis of peptides and proteins to the preparation of pharmaceuticals. It is also used in the production of food additives, cosmetics and medical devices. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DCMEHCl.
Scientific Research Applications
Catalysis and Chemical Reactions : The hydrochlorides of cysteamine, cysteine ethyl ester, and penicillamine methyl ester, including those with D-Cysteine Methyl Ester Hydrochloride, react with palladium complexes to form low symmetry metal complexes. These have been shown to be effective catalysts in chemical reactions like hydrocarboxylation, with high selectivity towards certain acids (Real et al., 1999).
Spectroscopy and Detection : this compound has been used to modify silver nanoparticles for surface-enhanced Raman spectroscopy (SERS) analysis. This modification enhances the detection sensitivity of certain explosive compounds in water, demonstrating its potential in analytical chemistry (Xu et al., 2011).
Pharmaceutical Research : In pharmaceutical research, this compound has been used in the synthesis of other compounds, such as the enantioselective synthesis of 2-alkyl substituted cysteines. These synthesized compounds are of significant interest due to their potential in drug development and other applications (Pattenden et al., 1993).
Antifungal Activity : A study highlighted the in vitro antifungal activity of L-cysteine-methyl ester hydrochloride against clinically relevant Scedosporium species. This indicates its potential use in developing treatments for infections caused by these pathogens (Galgóczy et al., 2016).
Corrosion Inhibition : Research has also explored the use of L-cysteine methyl ester hydrochloride as a corrosion inhibitor for carbon steel in phosphoric acid solution. This indicates its potential application in industrial settings to protect metals from corrosive environments (Zarrok et al., 2014).
Safety and Hazards
D-Cysteine Methyl Ester Hydrochloride can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
Mechanism of Action
Target of Action
D-Cysteine Methyl Ester Hydrochloride, also known as H-D-Cys-OMe.HCl, is a derivative of the amino acid cysteine It’s known that cysteine derivatives can interact with various proteins and enzymes in the body .
Mode of Action
As a derivative of cysteine, it may participate in reactions involving thiol groups, which are known to play crucial roles in various biochemical processes .
Biochemical Pathways
Cysteine and its derivatives are known to be involved in numerous biochemical pathways, including protein synthesis and the regulation of cellular redox status .
Result of Action
This compound is used as a mucolytic and fluidifying agent for chronic and acute respiratory disorders . It is sold under the commercial names Delta in Paraguay, and Pectite and Zeotin in Japan . The compound helps to break down and thin mucus in the airways, making it easier to breathe .
Biochemical Analysis
Biochemical Properties
D-Cysteine Methyl Ester Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of cysteine and methionine, two sulfur-containing amino acids . The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to function in a novel antioxidative system in Escherichia coli .
Molecular Mechanism
The molecular mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are complex and depend on the specific biochemical context .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally true that the effects of biochemical compounds can vary significantly depending on the dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. In particular, it is involved in the metabolism of cysteine and methionine . It interacts with various enzymes and cofactors within these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on the specific cellular context .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-sulfanylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOHXJZQBJXAKL-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70361-61-4 | |
| Record name | D-Cysteine Methyl Ester Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)











